Grandifloric acid
Overview
Description
Grandifloric acid is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Grandifloric acid typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Introduction: Addition of hydroxyl and carboxylic acid groups under controlled conditions.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Grandifloric acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Grandifloric acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Grandifloric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride:
4,4’-Difluorobenzophenone: An organic compound used as a precursor in high-performance polymers.
Uniqueness
Grandifloric acid stands out due to its unique tetracyclic structure and multiple chiral centers, which confer distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRXSJJHLPGZ-DZAVYMGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-69-8 | |
Record name | Grandifloric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid (Grandifloric acid) and where is it found?
A1: (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, more commonly known as this compound, is a diterpene acid. It has been identified in various plant species, notably those belonging to the Asteraceae family. Examples include the roots of Aralia cordata [], stems of Wedelia biflora [], flower disc of Helianthus annuus [], roots of Aspilia mossambicensis [], and aerial parts of Pulicaria undulata [], Baccharis sphenophylla [], Baccharis quitensis [].
Q2: What biological activities have been reported for this compound?
A2: Research suggests this compound exhibits various biological activities. Notably, it has shown antifungal activity against Pythium ultimum and Rhizoctonia solani []. Additionally, studies indicate potential antithrombotic properties, as demonstrated in an in vitro thrombolytic model [].
Q3: Has this compound demonstrated any cytotoxic activity?
A4: While some studies suggest limited cytotoxic activity for this compound against certain cell lines [], it's crucial to consider the specific experimental conditions and cell lines used. Notably, research on the root extract of Aspilia mossambicensis, from which this compound was isolated, indicated the compound itself was non-toxic to HeLa cells [].
Q4: Are there any known derivatives of this compound with potential biological activity?
A5: Yes, derivatives of this compound have been identified. One example is (-)-Angeloylthis compound, also isolated from Aspilia mossambicensis roots. This derivative displayed cytotoxic activity against HeLa cervical cancer cells []. These findings highlight the potential of exploring structural modifications to this compound for enhancing or altering its biological properties.
Q5: Are there any known methods for isolating and characterizing this compound?
A7: Yes, this compound can be isolated from plant sources using various chromatographic techniques. Typically, this involves initial extraction followed by purification steps such as vacuum liquid chromatography and column chromatography [, , , , ]. Structural characterization is typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , , ].
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